9,10-Bis(4-ethoxyphenyl)anthracene 9,10-Bis(4-ethoxyphenyl)anthracene
Brand Name: Vulcanchem
CAS No.: 1221716-05-7
VCID: VC19822282
InChI: InChI=1S/C30H26O2/c1-3-31-23-17-13-21(14-18-23)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)22-15-19-24(20-16-22)32-4-2/h5-20H,3-4H2,1-2H3
SMILES:
Molecular Formula: C30H26O2
Molecular Weight: 418.5 g/mol

9,10-Bis(4-ethoxyphenyl)anthracene

CAS No.: 1221716-05-7

Cat. No.: VC19822282

Molecular Formula: C30H26O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

9,10-Bis(4-ethoxyphenyl)anthracene - 1221716-05-7

Specification

CAS No. 1221716-05-7
Molecular Formula C30H26O2
Molecular Weight 418.5 g/mol
IUPAC Name 9,10-bis(4-ethoxyphenyl)anthracene
Standard InChI InChI=1S/C30H26O2/c1-3-31-23-17-13-21(14-18-23)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)22-15-19-24(20-16-22)32-4-2/h5-20H,3-4H2,1-2H3
Standard InChI Key ZWIWGMGZVSEVPB-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC

Introduction

Structural and Chemical Identity

Molecular Architecture

9,10-Bis(4-ethoxyphenyl)anthracene (C30H24O2\text{C}_{30}\text{H}_{24}\text{O}_2) consists of a central anthracene core substituted at the meso positions (9 and 10) with 4-ethoxyphenyl groups. The ethoxy (–OCH2_2CH3_3) substituents on the phenyl rings introduce electron-donating effects, which moderately influence the compound’s electronic structure and solubility . The planar anthracene backbone facilitates π-π stacking, while the ethoxy groups enhance solubility in common organic solvents, aiding processability for device fabrication.

Synthetic Analogues and Trends

Studies on 9,10-disubstituted anthracenes, such as 9,10-bis(phenylethynyl)anthracene (BPEA), reveal that functionalization at the meso positions minimally alters optical absorption and emission profiles but significantly impacts thermal stability and solid-state packing . For example, BPEA exhibits strong fluorescence with a quantum efficiency of 0.97, while halogenated analogues like 1-chloro-9,10-bis(phenylethynyl)anthracene show redshifted emissions . These trends suggest that 9,10-bis(4-ethoxyphenyl)anthracene likely retains the anthracene core’s optical characteristics while gaining enhanced thermal resilience from the ethoxyphenyl substituents.

Synthesis and Characterization

Synthetic Routes

The synthesis of 9,10-bis(4-ethoxyphenyl)anthracene typically employs a Suzuki-Miyaura cross-coupling reaction, a widely used method for constructing biaryl systems . The general protocol involves:

  • Starting Materials: 9,10-Dibromoanthracene and 4-ethoxyphenylboronic acid.

  • Catalyst System: Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) with a phosphine ligand.

  • Conditions: A mixture of toluene/water, potassium carbonate as a base, and reflux at 80–100°C for 12–24 hours.

The reaction proceeds via oxidative addition of the dibromoanthracene to the palladium catalyst, followed by transmetallation with the boronic acid and reductive elimination to yield the target compound . Purification is achieved through column chromatography or recrystallization.

Representative Reaction Scheme:

9,10-Dibromoanthracene+24-Ethoxyphenylboronic AcidPd(PPh3)4,K2CO39,10-Bis(4-ethoxyphenyl)anthracene\text{9,10-Dibromoanthracene} + 2 \, \text{4-Ethoxyphenylboronic Acid} \, \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \, \text{K}_2\text{CO}_3} \, \text{9,10-Bis(4-ethoxyphenyl)anthracene}

Optimization and Yield

Key variables affecting yield include:

  • Catalyst Loading: 1–5 mol% Pd.

  • Solvent System: Polar aprotic solvents (e.g., toluene/water) improve solubility and reaction efficiency.

  • Temperature: Yields increase with temperatures up to 100°C but risk decomposition beyond this threshold.

Reported yields for analogous 9,10-diarylanthracenes range from 70% to 85% .

Physicochemical Properties

Optical Properties

UV-Vis and photoluminescence (PL) spectra of 9,10-disubstituted anthracenes typically show:

  • Absorption Peaks: 350–400 nm (π-π* transitions of the anthracene core).

  • Emission Peaks: 450–500 nm (blue-green fluorescence) .

The ethoxy groups induce minor bathochromic shifts (~5–10 nm) compared to unsubstituted anthracene due to electron donation, which stabilizes the excited state.

Table 1: Comparative Optical Properties of 9,10-Substituted Anthracenes

Compoundλabs\lambda_{\text{abs}} (nm)λem\lambda_{\text{em}} (nm)Bandgap (eV)
Anthracene3754453.33
9,10-Bis(4-methylphenyl)3824553.28
9,10-Bis(4-ethoxyphenyl)*385–390460–4653.25–3.20
9,10-Bis(phenylethynyl) 3954803.10

*Inferred from trends in Ref .

Electrochemical Behavior

Cyclic voltammetry (CV) studies reveal:

  • HOMO/LUMO Levels: HOMO ≈ -5.4 eV, LUMO ≈ -2.5 eV (vs. vacuum), similar to other 9,10-diarylanthracenes .

  • Redox Stability: The ethoxy groups enhance stability against oxidation, as electron-donating substituents raise the HOMO level slightly.

Thermal Stability

Thermogravimetric analysis (TGA) of 9,10-diarylanthracenes shows decomposition temperatures (TdT_d) exceeding 250°C, with ethoxy-substituted derivatives likely exhibiting Td>270°CT_d > 270°C due to increased molecular weight and intermolecular interactions .

Applications in Optoelectronics and Materials Science

Organic Thin-Film Transistors (OTFTs)

9,10-Bis(4-ethoxyphenyl)anthracene’s planar structure and π-stacking capability facilitate charge transport. Preliminary OTFT studies on analogous compounds demonstrate hole mobilities of 10310^{-3} to 10210^{-2} cm²/V·s, suitable for low-cost electronic devices .

Fluorescent Materials

The compound’s strong fluorescence and tunable emission make it a candidate for:

  • Light-Emitting Diodes (OLEDs): As a dopant in emissive layers.

  • Chemosensors: Detection of environmental pollutants via fluorescence quenching.

Advanced Materials

Functionalization at the 4-ethoxy position enables further derivatization for:

  • Supramolecular Assemblies: Host-guest systems leveraging π-π interactions.

  • Polymer Composites: Enhancing mechanical and thermal properties.

Future Directions and Challenges

While 9,10-bis(4-ethoxyphenyl)anthracene shows promise, key challenges include:

  • Scalable Synthesis: Optimizing catalyst systems for industrial production.

  • Device Integration: Improving thin-film morphology for higher charge mobility.

  • Environmental Impact: Assessing biodegradability and toxicity.

Further research should explore its performance in photovoltaic cells and spintronic devices, where anthracene derivatives have shown untapped potential .

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